![molecular formula C16H14ClF3N2O2 B2457933 3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 2115500-49-5](/img/structure/B2457933.png)
3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a highly valuable building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrole compounds can be synthesized through various methods. For instance, one method involves the catalytic protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidines, including the compound , serve as essential building blocks for drug development. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them valuable in constructing pharmaceutical agents. Researchers have explored various synthetic methods for substituted piperidines, aiming to create novel drugs with improved efficacy and reduced side effects .
Antiviral Agents
The compound’s structure suggests potential antiviral activity. Researchers have synthesized related derivatives and assessed their effectiveness against viral infections. In vitro and in silico studies can provide insights into its broad-spectrum antiviral properties .
GlyT1 Inhibition
A specific derivative of this compound, 3-chloro-N-{(S)-[(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide , has demonstrated potent inhibitory activity against GlyT1 (glycine transporter 1). GlyT1 inhibitors are investigated for their potential in treating neurological disorders, including schizophrenia and cognitive impairments .
Blood Glucose Regulation
Some derivatives of this compound have shown efficacy in reducing blood glucose levels. These findings suggest potential applications in managing conditions related to elevated plasma glucose, such as diabetes, hyperlipidemia, and cardiovascular diseases .
Spiropiperidines and Condensed Piperidines
Exploring the formation of spiropiperidines and condensed piperidines from this compound provides insights into their synthetic pathways and potential applications. These structural motifs are relevant in drug design and other chemical processes .
Biological Evaluation
Researchers continue to evaluate the biological activity of piperidine-containing compounds. Investigating the compound’s interactions with biological targets, receptors, and enzymes can guide drug discovery efforts .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used as functionalized cereblon ligands for the development of thalidomide-based protacs .
Mode of Action
It is known that similar compounds allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura (sm) coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Pharmacokinetics
Similar compounds have been known to be orally active and produce depolarization-induced accumulation of cyclic adenosine monophosphate and cyclic guanosine monophosphate (cgmp) .
Result of Action
Similar compounds have been known to exhibit a deeper homo energy level with strong intramolecular charge transfer interactions .
Action Environment
Similar compounds have been known to be stable and readily prepared, making them environmentally benign organoboron reagents .
Propiedades
IUPAC Name |
3-chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c17-12-13(21-8-2-1-3-9-21)15(24)22(14(12)23)11-6-4-10(5-7-11)16(18,19)20/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLOAZSRPVJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2457851.png)

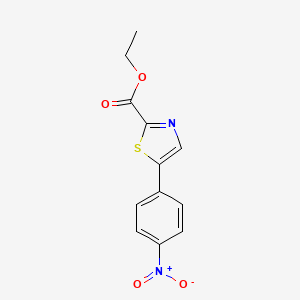
![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)
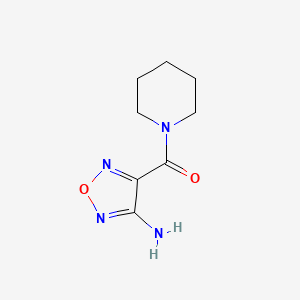

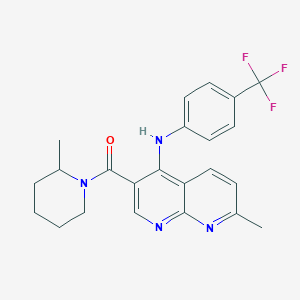

![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2457869.png)
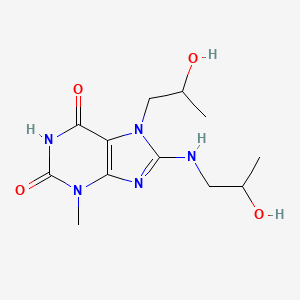
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)
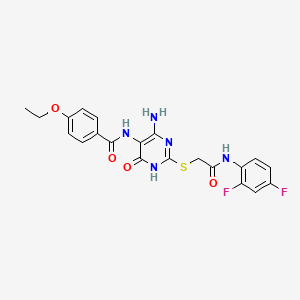
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457873.png)